molecular formula C8H7N3O4 B1610817 4-Nitro-5(2H)-isoxazolone Pyridinium Salt CAS No. 145640-15-9

4-Nitro-5(2H)-isoxazolone Pyridinium Salt

Cat. No.: B1610817
CAS No.: 145640-15-9
M. Wt: 209.16 g/mol
InChI Key: CBUGMUJYFOVCQX-UHFFFAOYSA-N
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Description

4-Nitro-5(2H)-isoxazolone Pyridinium Salt is a chemical compound that belongs to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound is characterized by the presence of a nitro group (-NO2) and an isoxazolone ring, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-Nitro-5(2H)-isoxazolone Pyridinium Salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt typically involves the nitration of isoxazolone derivatives. One common method is the electrophilic nitration reaction, where isoxazolone is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced nitrating agents, such as nitronium tetrafluoroborate, can enhance the efficiency of the nitration process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5(2H)-isoxazolone Pyridinium Salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoxazolone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5(2H)-isoxazolone Pyridinium Salt is unique due to its specific isoxazolone ring structure, which imparts distinct chemical reactivity and stability compared to other nitroazoles. Its combination of a nitro group and an isoxazolone ring makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-nitro-2H-1,2-oxazol-5-one;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C3H2N2O4/c1-2-4-6-5-3-1;6-3-2(5(7)8)1-4-9-3/h1-5H;1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGMUJYFOVCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=C(C(=O)ON1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569895
Record name 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145640-15-9
Record name 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-5(2H)-isoxazolone Pyridinium Salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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